[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
Description
Chemical Nomenclature and Structural Identification
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride is a heterocyclic organic compound with the systematic IUPAC name 2-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)ethanamine dihydrochloride . Its molecular formula is C₁₂H₂₁Cl₂N₃O₃S , corresponding to a molecular weight of 358.28 g/mol . The compound features a pyridine ring linked to a morpholine sulfonyl group via an ethylamine bridge, with two hydrochloride counterions stabilizing the structure. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Numbers | 1255147-32-0; 1332530-38-7 |
| SMILES Notation | O=S(=O)(N1CCOCC1)CCNCc1ccccn1.Cl.Cl |
| InChI Key | NDLCJNXQSRNKKB-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The pyridine ring (C₅H₅N) contributes aromaticity, while the morpholine sulfonyl group (C₄H₈NO₂S) introduces polarity and hydrogen-bonding capacity. Spectroscopic characterization, including NMR and mass spectrometry, confirms the connectivity of these moieties.
Historical Context in Heterocyclic Compound Research
The synthesis of pyridine-morpholine hybrids emerged as a strategic focus in the late 20th century, driven by their pharmacological potential. Early work on reductive amination reactions, such as those described in patent EP1358179B1, laid the groundwork for combining pyridine and morpholine scaffolds. This patent detailed methods for synthesizing pyridin-2-yl-methylamine derivatives via cyanohydrin intermediates, a precursor to modern sulfonylation techniques.
The introduction of sulfonyl groups, as seen in this compound, became prominent in the 2010s with advances in Sandmeyer-type chlorosulfonylation. For example, the use of tert-butyl nitrite and DABSO (a sulfur dioxide surrogate) enabled efficient sulfonamide formation from anilines. These methods were critical for attaching the morpholine sulfonyl group to the ethylamine linker in 2-(morpholin-4-ylsulfonyl)ethylamine dihydrochloride.
Significance in Medicinal Chemistry and Drug Discovery
Pyridine-morpholine hybrids are prized for their dual functionality:
- Pyridine : Enhances bioavailability and participates in π-π stacking with protein targets.
- Morpholine Sulfonyl : Improves solubility and modulates enzyme inhibition via sulfonamide interactions.
This compound’s structural features align with trends in kinase inhibitor design. For instance, over 33% of FDA-approved small-molecule drugs from 2014–2023 contained pyridine rings, many targeting kinases. The morpholine sulfonyl group may further enhance binding to ATP pockets, as seen in drugs like imatinib.
| Therapeutic Area | Role of Pyridine-Morpholine Hybrids |
|---|---|
| Kinase Inhibition | Disrupt ATP-binding sites |
| CNS Modulation | Cross blood-brain barrier |
| Antimicrobial Activity | Target bacterial sulfonamide receptors |
Ongoing research explores its utility in:
- Antidepressants : Pyridine derivatives show affinity for monoamine transporters.
- Anticancer Agents : Sulfonamides inhibit carbonic anhydrases overexpressed in tumors.
The compound’s synthesis scalability—via reductive amination and sulfonylation—positions it as a versatile intermediate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S.2ClH/c16-19(17,15-6-8-18-9-7-15)10-5-13-11-12-3-1-2-4-14-12;;/h1-4,13H,5-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLCJNXQSRNKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(4-morpholinyl)-2-(4-pyridinyl)ethanamine dihydrochloride
- Molecular Formula : C12H21Cl2N3O3S
- CAS Number : 56773594
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial effects. The following sections summarize specific findings related to its biological activity.
Antitumor Activity
- Mechanism of Action : Preliminary studies suggest that 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride may act as an inhibitor of key signaling pathways involved in tumor growth. It has shown potential in inhibiting receptors associated with cancer cell proliferation, such as EGFR and BRAF(V600E) .
- In Vitro Studies : In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's efficacy was notably enhanced when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has been evaluated for its antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative species. It exhibited significant inhibition of bacterial growth in laboratory settings .
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the morpholine and pyridine moieties can significantly influence the biological activity of the compound. Variations in substituents on these rings have been shown to alter potency and selectivity toward specific biological targets.
| Substituent | Activity Change | Notes |
|---|---|---|
| -Cl | Increased | Enhanced antitumor activity observed |
| -Br | Increased | Improved antibacterial properties noted |
| -CH3 | Decreased | Lowered efficacy against tumor cells |
Case Studies
- Case Study 1 : A study involving the treatment of MDA-MB-231 cells revealed that doses of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride led to a significant reduction in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent in aggressive breast cancer subtypes .
- Case Study 2 : In another investigation, the compound demonstrated potent antifungal activity against various phytopathogenic fungi, indicating its potential application in agricultural settings as a fungicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine Dihydrochloride
- Molecular Formula : C₁₃H₂₂ClN₃O
- Molecular Weight : 271.79 g/mol .
- Key Differences :
- Substitution on the pyridine ring (6-methyl vs. unsubstituted pyridin-2-yl in the target compound).
- Absence of the sulfonyl group (-SO₂-) in the morpholine-linked ethyl chain.
- Implications: The 6-methyl group may enhance lipophilicity, affecting membrane permeability.
2-(Morpholin-4-ylsulfonyl)ethylamine Dihydrochloride
- Molecular Formula : C₁₂H₂₁Cl₂N₃O₃S (identical to the target compound) .
- Key Differences :
- Pyridine substitution at the 3-position (vs. 2-position in the target compound).
- Implications :
Methyl[2-(Pyrimidin-2-yl)ethyl]amine Dihydrochloride
- Molecular Formula : C₇H₁₃Cl₂N₃
- Molecular Weight : 210.11 g/mol .
- Key Differences :
- Pyrimidine ring (a six-membered ring with two nitrogen atoms) replaces pyridine.
- Simpler structure lacking morpholine and sulfonyl groups.
- Implications :
S-(2-(Dimethylamino)ethyl)isothiourinium Dihydrochloride
- Molecular Formula : C₅H₁₄Cl₂N₃S
- Molecular Weight : 207.16 g/mol .
- Key Differences :
- Thiourea moiety (-NH-CS-NH₂) replaces the pyridine-morpholine-sulfonyl framework.
- Reported sensitizing properties highlight toxicity risks, limiting therapeutic applications .
Structural and Pharmacological Trends
Impact of Functional Groups
- Sulfonyl Group : Present in the target compound and its 3-pyridinyl analog, this group enhances polarity and may participate in sulfonamide-based enzyme inhibition .
- Morpholine Ring : Improves solubility and metabolic stability due to its oxygen atom, a feature shared across morpholine-containing analogs .
- Pyridine vs.
Salt Form Comparisons
All compared compounds are dihydrochloride salts, a common formulation choice to enhance crystallinity, stability, and dissolution rates. However, the presence of additional functional groups (e.g., sulfonyl in the target compound) may influence salt dissociation kinetics in physiological environments .
Preparation Methods
Activation of Sulfonic Acid Function
- The sulfonic acid precursor (e.g., 2-(morpholin-4-ylsulfonyl)ethanol or related sulfonic acid derivatives) is activated using halogenating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
- The reaction is performed in an aprotic solvent like methylene chloride, chloroform, acetonitrile, or toluene.
- Catalytic amounts of N,N-dimethylacetamide may be added to accelerate the reaction.
- Typical temperature range: 0 °C to 120 °C.
This step converts the sulfonic acid group into a more reactive sulfonyl chloride intermediate, ready for nucleophilic substitution.
Nucleophilic Substitution with Morpholine
- The sulfonyl chloride intermediate is reacted with morpholine to form the morpholin-4-ylsulfonyl moiety.
- This reaction is carried out in solvents such as methylene chloride, chloroform, toluene, or acetonitrile.
- A base is added to neutralize the generated hydrochloric acid; suitable bases include sodium carbonate, potassium carbonate, calcium carbonate, sodium hydroxide, potassium hydroxide, or organic amines like triethylamine.
- Reaction temperature ranges from -20 °C to 80 °C.
This step yields the key intermediate 2-(morpholin-4-ylsulfonyl)ethyl derivative.
Coupling with Pyridin-2-ylmethylamine
- The morpholin-4-ylsulfonyl intermediate is coupled with pyridin-2-ylmethylamine.
- Coupling methods may involve reductive amination or direct nucleophilic substitution depending on the functional groups present.
- Reductive amination can be performed using borane complexes (e.g., BH3-Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0 °C to 60 °C.
- Alternatively, palladium-catalyzed cross-coupling reactions using suitable ligands (e.g., XantPhos) and bases (e.g., t-BuONa) in toluene at elevated temperatures (around 90–110 °C) are employed for arylation steps if required.
Formation of Dihydrochloride Salt
- The free base of the compound is treated with hydrochloric acid in solvents such as dioxane or methanol.
- The reaction is performed at room temperature (~20 °C) for 12 hours.
- The resulting dihydrochloride salt precipitates or is isolated by concentration and extraction steps.
- Purification is achieved by recrystallization or preparative high-performance liquid chromatography (prep-HPLC).
Reaction Conditions Summary Table
Research Findings and Optimization Notes
- The activation of sulfonic acid groups using thionyl chloride is a well-established method that provides high yields of sulfonyl chlorides, which are key intermediates for sulfonamide formation.
- Use of catalytic N,N-dimethylacetamide enhances reaction rates and yields during sulfonyl chloride formation.
- Morpholine substitution proceeds efficiently under mild conditions with appropriate bases to scavenge HCl.
- Reductive amination using borane complexes is effective for coupling amines with aldehydes, offering good selectivity and yields.
- Palladium-catalyzed cross-coupling reactions provide versatility in introducing aryl groups when needed, with ligands like XantPhos improving catalyst stability and turnover.
- The dihydrochloride salt form improves compound stability and solubility, facilitating isolation and purification.
- Purification by prep-HPLC or recrystallization ensures high purity suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride, and how do they influence experimental design?
- The compound (CAS 141815-42-1) has a molecular formula C₁₁H₁₇N₃O and molecular weight 207.27 g/mol . Its dihydrochloride salt form enhances solubility in aqueous systems, which is critical for in vitro assays. Storage at room temperature (RT) is typical for similar hydrochloride salts, but stability studies under varying pH and temperature conditions are recommended to optimize experimental protocols .
Q. Which analytical techniques are most suitable for characterizing this compound and verifying its purity?
- High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is ideal for purity assessment, as demonstrated for structurally related amines and hydrochloride salts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity, particularly the morpholine sulfonyl and pyridinylmethyl groups . Certified reference materials (CRMs) are essential for calibration .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Follow institutional chemical hygiene plans, including fume hood use, gloves, and lab coats. Waste must be segregated and disposed via certified hazardous waste services, as advised for sulfonyl- and pyridine-containing compounds . A 100% safety exam score is mandatory for lab access in many jurisdictions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediates, reducing trial-and-error approaches. Reaction path search algorithms, combined with experimental validation, can identify optimal conditions (e.g., solvent, catalyst) for sulfonylation and amine alkylation steps . Machine learning models trained on morpholine derivatives may further refine yield predictions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Statistical experimental design (e.g., factorial design) identifies confounding variables like pH or ionic strength . Meta-analysis of dose-response curves and receptor binding kinetics can clarify mechanism-action discrepancies, as seen with pyridine-containing analogs .
Q. How are impurities profiled and controlled during synthesis?
- Impurities are monitored via HPLC-MS using EP pharmacopeial standards . For example, sulfonic acid byproducts or unreacted pyridinyl intermediates may form during synthesis. Accelerated degradation studies (e.g., heat/humidity) under ICH guidelines identify stability-linked impurities .
Q. What in vitro models are appropriate for studying this compound’s interaction with biological targets?
- Use recombinant enzyme systems (e.g., kinases, GPCRs) to assess binding affinity, leveraging fluorometric or radiometric assays. For receptor studies, surface plasmon resonance (SPR) quantifies binding kinetics, while molecular docking simulations map interaction sites on the morpholine sulfonyl group .
Q. How can process simulation improve scalability for preclinical studies?
- Chemical engineering software models mass transfer, reaction kinetics, and purification steps (e.g., crystallization of the dihydrochloride salt). Membrane separation technologies may enhance yield during large-scale synthesis, as applied to amine derivatives .
Methodological Considerations
- Experimental Design : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry) .
- Data Analysis : Implement cheminformatics tools (e.g., Knime, Pipeline Pilot) for multivariate analysis of spectral or biological data .
- Cross-Disciplinary Applications : Explore applications in materials science (e.g., as a ligand in catalysis) or environmental chemistry (e.g., degradation pathways in atmospheric studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
